molecular formula C10H18N2O B13318153 N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide

N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide

Cat. No.: B13318153
M. Wt: 182.26 g/mol
InChI Key: LSMFQVVHMJTEQC-UHFFFAOYSA-N
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Description

N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide is a cyclopropane-based compound featuring a cyclobutylaminoethyl side chain. Its molecular formula is C₁₁H₁₉N₃O, with a cyclopropane ring conferring structural rigidity and a cyclobutyl group introducing steric and electronic effects.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C10H18N2O/c13-10(8-4-5-8)12-7-6-11-9-2-1-3-9/h8-9,11H,1-7H2,(H,12,13)

InChI Key

LSMFQVVHMJTEQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCCNC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(cyclobutylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Cyclopropanecarboxamide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Key Structural Features Unique Properties
N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide C₁₁H₁₉N₃O Cyclopropane + cyclobutylaminoethyl side chain Enhanced steric effects due to cyclobutyl group; potential for improved receptor binding
N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide C₁₂H₂₄N₂O Branched alkyl (2-methylpentan-3-yl) substituent Increased lipophilicity; altered pharmacokinetics compared to linear chains
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide C₁₇H₁₈N₂O Diphenyl substitutions on cyclopropane ring Dual phenyl groups enhance biological activity via π-π interactions
N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide C₉H₁₈N₂O Simple 2-methylpropyl side chain Reduced steric hindrance; faster metabolic clearance
N-Benzyl-2,2-diphenylcyclopropanecarboxamide C₂₃H₂₁NO Benzyl + diphenyl groups High molecular weight; potential use in material science

Key Research Findings

Chemical Reactivity
  • Ring Strain: The cyclopropane ring’s inherent strain increases reactivity in substitution and addition reactions.
  • Solubility : Linear alkyl chains (e.g., 2-methylpentan-3-yl) improve lipophilicity, whereas polar groups (e.g., diphenyl) reduce aqueous solubility. The cyclobutyl group balances moderate hydrophobicity and steric bulk .
Pharmacokinetics
  • Metabolic Stability: Bulky substituents (e.g., diphenyl, cyclobutyl) slow hepatic metabolism compared to simpler alkyl chains. This may extend the half-life of this compound in vivo .

Biological Activity

N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring and a cyclobutyl group, which contribute to its unique chemical properties. The molecular formula can be represented as C9H16N2OC_9H_{16}N_2O, with a molecular weight of 168.24 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurodegenerative processes, particularly those related to Alzheimer's disease. Such inhibition could lead to reduced levels of neurotoxic substances like pyroglutamate-β-amyloid (AβN3pE), which is implicated in cognitive decline .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases. By modulating the Keap1/Nrf2 pathway, it may enhance the cellular antioxidant response .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibitory effects on cell lines associated with neurodegeneration. For instance, it has been reported to reduce the formation of toxic Aβ aggregates in cultured neuronal cells, suggesting a protective role against Alzheimer's pathology .

In Vivo Studies

Animal models have been utilized to further assess the efficacy of this compound. In studies involving transgenic mice that model Alzheimer’s disease, administration of this compound resulted in improved cognitive function as measured by Y-maze tests and reduced levels of neurotoxic Aβ species in the brain .

Data Summary

Study TypeFindings
In Vitro Reduced Aβ aggregation in neuronal cell cultures; significant enzyme inhibition
In Vivo Improved cognitive function in AD mouse models; decreased Aβ levels

Case Studies

  • Alzheimer's Disease Model : A study involving the administration of this compound to transgenic mice showed a marked decrease in Aβ plaques and an improvement in memory performance over a treatment period of six weeks. Behavioral assessments indicated enhanced spatial memory compared to control groups .
  • Oxidative Stress Response : Another investigation highlighted the compound's ability to activate the Nrf2 pathway, leading to increased expression of antioxidant genes. This response was linked to reduced oxidative damage in neuronal tissues, providing insights into its potential as a neuroprotective agent .

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